N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propyl chain substituted with diphenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 3,3-diphenylpropylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxyphenyl)propanamide or 3-(4-formylphenyl)propanamide.
Reduction: Formation of N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-diphenylpropyl)-3-phenylpropanamide
- N-(3,3-diphenylpropyl)-3-(4-hydroxyphenyl)propanamide
- N-(3,3-diphenylpropyl)-3-(4-chlorophenyl)propanamide
Uniqueness
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-28-23-15-12-20(13-16-23)14-17-25(27)26-19-18-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,15-16,24H,14,17-19H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSGNJTUSYWXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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